3,4,5-Tribromopyridine
Overview
Description
3,4,5-Tribromopyridine is a halogenated pyridine derivative with the molecular formula C5H2Br3N. It is characterized by the presence of three bromine atoms attached to the pyridine ring at the 3, 4, and 5 positions. This compound is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Synthetic Routes and Reaction Conditions:
Direct Bromination: One of the primary methods for synthesizing this compound involves the direct bromination of pyridine.
Stepwise Bromination: Another method involves the stepwise bromination of pyridine derivatives such as 3-bromopyridine and 2-bromopyridine to obtain this compound.
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale bromination processes, where pyridine is reacted with bromine under controlled conditions to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, along with bases like potassium carbonate.
Major Products:
- The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki coupling, the product is typically a biaryl compound .
Scientific Research Applications
3,4,5-Tribromopyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,5-Tribromopyridine involves its ability to act as a source of bromine atoms in various chemical reactions. The bromine atoms can participate in electrophilic aromatic substitution reactions, making the compound a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
2,3,5-Tribromopyridine: Another tribrominated pyridine derivative with bromine atoms at the 2, 3, and 5 positions.
2,4-Dibromopyridine: A dibrominated pyridine with bromine atoms at the 2 and 4 positions.
3,4-Dibromopyridine: A dibrominated pyridine with bromine atoms at the 3 and 4 positions.
Uniqueness:
- 3,4,5-Tribromopyridine is unique due to the specific positioning of the bromine atoms, which imparts distinct reactivity and properties compared to other brominated pyridines. This unique arrangement allows for selective reactions and the synthesis of specific derivatives that may not be achievable with other brominated pyridines .
Properties
IUPAC Name |
3,4,5-tribromopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br3N/c6-3-1-9-2-4(7)5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYVUHWKGWQPLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337276 | |
Record name | 3,4,5-Tribromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2457-48-9 | |
Record name | 3,4,5-Tribromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-Tribromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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